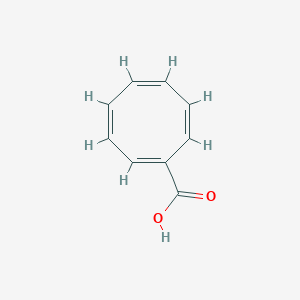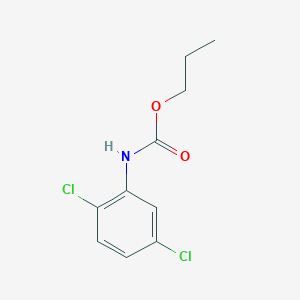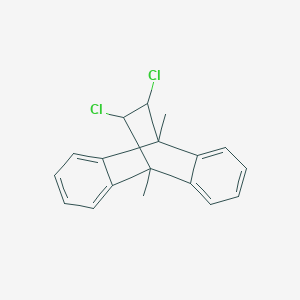
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H16Cl2 and a molecular weight of 303.234 g/mol . This compound is characterized by its rigid ethano-bridged anthracene backbone, which makes it a unique structure in the realm of organic chemistry . It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves several steps:
Synthetic Routes: The key intermediate for the synthesis is 2,3,6,7-tetraamino-9,10-dimethyl-9,10-ethanoanthracene. This intermediate is synthesized through a multi-step process involving bromination and amination reactions.
Reaction Conditions: The reaction conditions typically involve the use of solvents like acetone and petroleum ether, with the reactions being carried out at controlled temperatures.
Industrial Production Methods:
Chemical Reactions Analysis
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene undergoes various chemical reactions:
Types of Reactions: This compound can undergo substitution reactions, particularly halogenation and amination.
Common Reagents and Conditions: Common reagents include bromine for bromination and various amines for amination reactions.
Major Products: Major products from these reactions include diazoles, quinoxalines, and other nitrogen-containing heterocycles.
Scientific Research Applications
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene has several scientific research applications:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves its interaction with various molecular targets:
Molecular Targets and Pathways: The compound’s rigid structure allows it to interact with specific molecular targets, potentially affecting electron transport pathways in organic electronic devices. The exact molecular targets in biological systems are not well-defined.
Comparison with Similar Compounds
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene can be compared with other similar compounds:
Properties
CAS No. |
116596-89-5 |
|---|---|
Molecular Formula |
C18H16Cl2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
15,16-dichloro-1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H16Cl2/c1-17-11-7-3-5-9-13(11)18(2,16(20)15(17)19)14-10-6-4-8-12(14)17/h3-10,15-16H,1-2H3 |
InChI Key |
WSLULVYZRNOGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C(C3=CC=CC=C31)(C4=CC=CC=C24)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)
![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
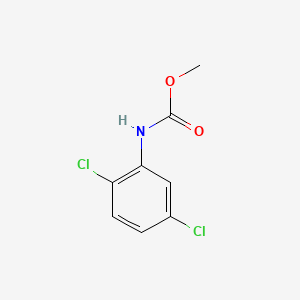
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
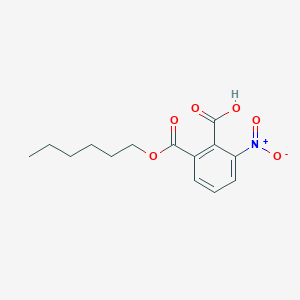

![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
